1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Description

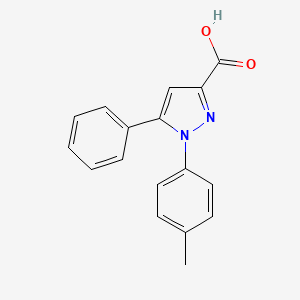

1-(4-Methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 3, a 4-methylphenyl substituent at position 1, and a phenyl group at position 5 (Figure 1). The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity. The carboxylic acid group enhances solubility and enables interactions with biological targets via ionic or hydrogen bonding.

- Hydrazine condensation: Reacting β-ketoesters with substituted hydrazines (e.g., ).

- Ester hydrolysis: Hydrolysis of methyl/ethyl esters (e.g., Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate in ) using NaOH or HCl .

Applications: Pyrazole carboxylic acids are intermediates in drug development, particularly for anti-inflammatory, antimicrobial, and kinase-inhibiting agents. Their structural diversity allows fine-tuning of pharmacokinetic properties.

Properties

IUPAC Name |

1-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(11-15(18-19)17(20)21)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCKHZYYTPVCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353731 | |

| Record name | 4N-640S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62160-78-5 | |

| Record name | 4N-640S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 1,3-Diketone Precursor

The diketone intermediate is typically prepared via Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde under basic conditions. For example, NaOH in ethanol facilitates aldol addition, yielding a β-hydroxy ketone intermediate, which undergoes dehydration to form the α,β-unsaturated diketone.

Cyclocondensation Reaction

The diketone reacts with methyl hydrazine or phenylhydrazine derivatives in ethanol or acetic acid at 80–100°C for 6–12 hours. However, regioselectivity challenges arise due to competing formation of 1,5- and 1,3-disubstituted pyrazoles. Catalysts such as nano-ZnO improve yields (up to 95%) and reduce reaction times. Introducing the carboxylic acid group at position 3 requires either:

- Pre-installation : Using a hydrazine derivative pre-functionalized with a carboxylic acid group (e.g., carbazic acid), though steric hindrance may limit reactivity.

- Post-modification : Cyclizing with a hydrazine containing an ester group (e.g., methyl carbazate), followed by hydrolysis under acidic (HCl) or basic (NaOH) conditions.

Table 1: Representative Yields for Cyclocondensation Routes

| Diketone Precursor | Hydrazine Derivative | Catalyst | Yield (%) | Regioselectivity (1,5:1,3) |

|---|---|---|---|---|

| 4-MeC₆H₄-CO-CH₂-Ph | Methyl carbazate | Nano-ZnO | 78 | 4:1 |

| Ph-CO-CH₂-4-MeC₆H₄ | Phenylhydrazine | None | 52 | 2:1 |

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

The 1,3-dipolar cycloaddition between diazocarbonyl compounds and alkynes offers a regiocontrolled pathway to pyrazoles. Ethyl diazoacetate (EDA) and substituted acetylenes are common reactants, with transition-metal catalysts enhancing selectivity.

Reaction Mechanism

Zinc triflate-catalyzed reactions between EDA and phenylacetylene derivatives generate pyrazole-3-carboxylates via a [3+2] cycloaddition. For the target compound, 4-methylphenylacetylene and phenylacetylene are reacted with EDA, followed by hydrolysis of the ester to the carboxylic acid.

Optimization Challenges

- Catalyst Loading : 10 mol% Zn(OTf)₂ improves yields to 89% but complicates purification.

- Side Reactions : Competing dimerization of EDA necessitates slow reagent addition and low temperatures (0–5°C).

Multi-Step Synthesis via Knoevenagel Condensation and Oxidation

A multi-step approach adapts methodologies from triphenylpyrazole synthesis:

Step 1: Knoevenagel Condensation

4-Methylacetophenone and benzaldehyde condense in ethanol with 20% NaOH to form an α,β-unsaturated ketone.

Step 2: Oxidation to Diketone

The enone is oxidized using SeO₂ or CrO₃ to yield 1-(4-methylphenyl)-3-phenylpropane-1,3-dione.

Step 3: Cyclization with Hydrazine

Reaction with phenylhydrazine in refluxing ethanol forms the pyrazole ring. Introducing the carboxylic acid group requires either:

- Direct Cyclization : Using 3-carboxyhydrazine, though low solubility often limits yields.

- Ester Hydrolysis : Cyclizing with methyl hydrazine-3-carboxylate, followed by NaOH-mediated hydrolysis.

Table 2: Yield Comparison for Multi-Step Synthesis

| Step | Reagents | Yield (%) |

|---|---|---|

| Knoevenagel | NaOH, ethanol | 85 |

| Oxidation | SeO₂, acetic acid | 72 |

| Cyclization | Phenylhydrazine | 68 |

| Ester Hydrolysis | NaOH, H₂O/EtOH | 91 |

Industrial-Scale Challenges and Solutions

Patent CN111138289B highlights critical barriers in scaling pyrazole-3-carboxylic acid synthesis:

- Hydrolysis Isolation : The carboxylic acid’s high water solubility complicates extraction. Ethyl acetate achieves only 26% recovery.

- Solvent Waste : Traditional methods consume >200 volumes of solvent per gram of product.

- Catalyst Recycling : Transition-metal catalysts (e.g., InCl) require costly removal.

Mitigation Strategies

- Alternative Solvents : Switch to isopropyl acetate or tert-butyl methyl ether for better phase separation.

- Continuous Flow Systems : Microreactors minimize solvent use and improve temperature control during diazo reactions.

PubChem CID 1275709 confirms the molecular formula (C₂₃H₁₈N₂O₂) and provides reference spectral data. Key characterization steps include:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the pyrazole ring or the substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects is related to its ability to interact with various molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The specific pathways involved depend on the biological context and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

Example: The trichloro-fluorophenyl derivative (CAS 618382-92-6) has a logP ~4.5, making it suitable for hydrophobic target binding .

Electron-Donating Groups (EDGs) :

- Methoxy (OCH₃) and methyl (CH₃) groups (e.g., ) decrease acidity (pKa ~4–5) and improve solubility. The methoxy group in CAS 218631-44-8 reduces logP by ~1 unit compared to halogenated analogs .

Aromatic Systems :

- Bulky substituents like biphenyl () or benzodioxol () enhance π-π stacking, as seen in crystallographic studies . These interactions stabilize protein-ligand complexes or crystal packing.

Biological Activity

1-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various therapeutic areas, particularly in oncology and anti-inflammatory treatments.

The compound is characterized by the following chemical formula:

- Molecular Formula : C17H14N2O2

- CAS Number : 62160-78-5

Structural Representation

The molecular structure features a pyrazole ring substituted with phenyl and methyl groups, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 270.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of pyrazole derivatives, several compounds demonstrated promising results against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating their potential as effective anticancer agents .

The mechanism by which these compounds exert their anticancer effects includes:

- Microtubule Destabilization : Certain derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.

- Caspase Activation : Induction of apoptosis was confirmed through increased caspase-3 activity in treated cells .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Evaluation of Anti-inflammatory Effects

A recent review reported that several synthesized pyrazole derivatives exhibited potent COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM, suggesting their potential as anti-inflammatory agents .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.